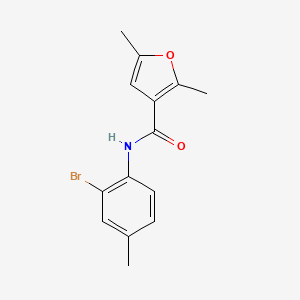
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring substituted with two methyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-bromo-4-methylaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methyl groups on the furan ring can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide.
Oxidation Reactions: Products include 2,5-dimethylfuran-3-carboxylic acid derivatives.
Reduction Reactions: Products include N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-amine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The furan ring and methyl groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-bromo-4-methylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-8-4-5-13(12(15)6-8)16-14(17)11-7-9(2)18-10(11)3/h4-7H,1-3H3,(H,16,17) |
InChI Key |
PGXMRZZXLRELDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14898574.png)
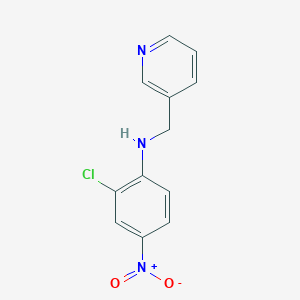
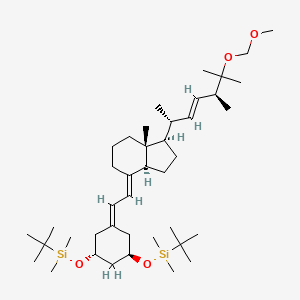
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
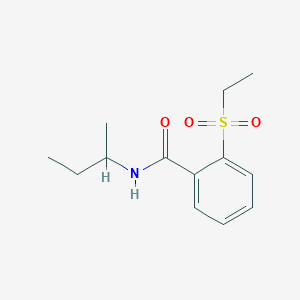

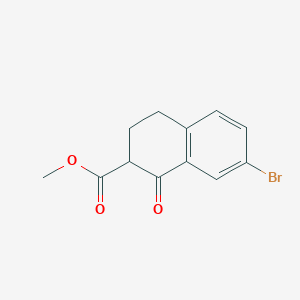
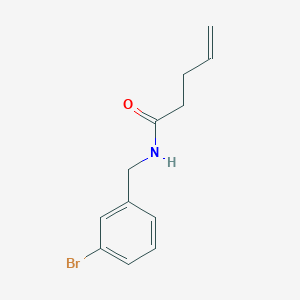

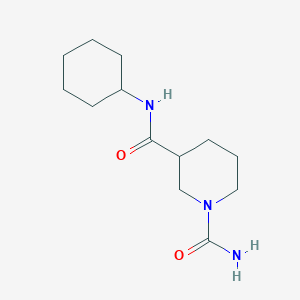
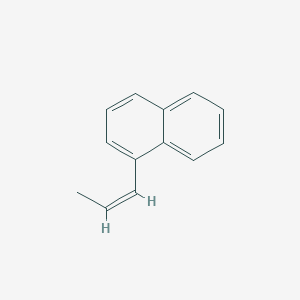
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
